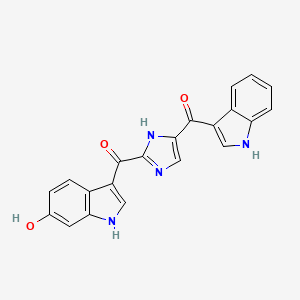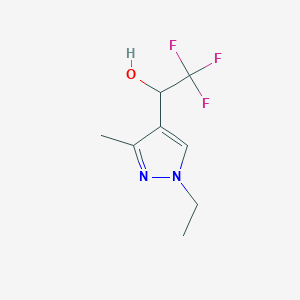
(1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as (R,R)-MCPG, is a well-known antagonist of metabotropic glutamate receptors (mGluRs). It has been widely used in scientific research to investigate the functions and mechanisms of mGluRs.
Scientific Research Applications
Synthetic Chemistry and Catalysis
One application of similar compounds involves the synthesis of complex molecular structures through processes such as dehydrohalogenation, which can yield cyclooctadienes, serving as a foundation for further chemical synthesis. The bis-dichloro and bis-dibromo carbene adducts of methoxycyclohexadienes, for example, undergo regiospecific dehydrohalogenation to form tricyclooctadienes, highlighting the utility of related compounds in constructing complex chemical structures (Banwell & Halton, 1980).
Material Science
Compounds with methoxybenzyl groups have been explored for their role in developing advanced materials. For instance, organosoluble polyimides based on similar structures show excellent solubility and thermal stability, making them promising candidates for high-performance materials with potential applications in electronics and aerospace (Yang, Su, & Hsiao, 2004).
Biological Studies
In the biological domain, Schiff base compounds derived from methoxybenzyl groups have been investigated for their antibacterial and antifungal properties. For example, new heterodinuclear Zn/Ln complexes of N,N'-Bis(3-alkoxy-2-hydroxybenzyl)cyclohexane-1,2-diamines have shown promise due to their structural characteristics and potential biological activities (Kelly et al., 2017).
Photophysical and Photochemical Properties
The photophysical properties of compounds containing methoxybenzyl groups have been studied for their potential applications in photochemistry. For instance, silicon-containing bis-azomethines have been synthesized and evaluated for their UV absorption and fluorescence, indicating their utility in materials science and potential biological applications due to their photophysical properties and antimicrobial activity (Zaltariov et al., 2015).
properties
IUPAC Name |
4-N-[(3-methoxyphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-3-11(9-14)10-16-13-7-5-12(15)6-8-13;;/h2-4,9,12-13,16H,5-8,10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJOYIZCTUVKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide](/img/structure/B2951075.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2951076.png)
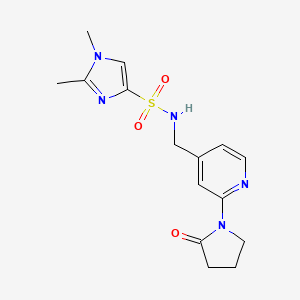
![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2951078.png)
![(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2951079.png)

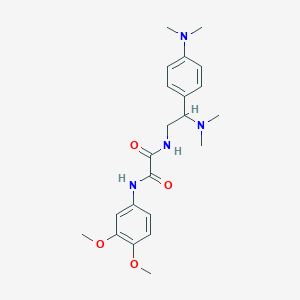
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)
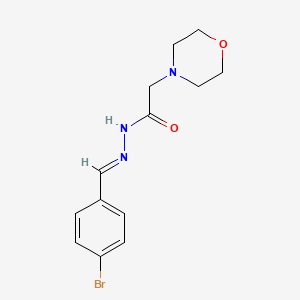
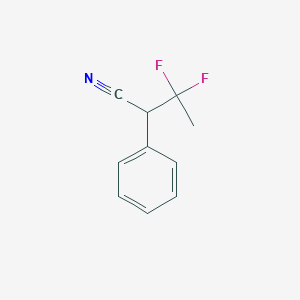
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2951087.png)
